molecular formula C11H15N3 B11907430 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine CAS No. 156154-35-7

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11907430
CAS No.: 156154-35-7
M. Wt: 189.26 g/mol
InChI Key: SMCOIHUQXWNOIU-UHFFFAOYSA-N
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Description

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring, with ethyl and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reduction of 2-amino-3-nitropyridine derivatives to the corresponding diaminopyridine, which is then condensed with an appropriate carboxylic acid in the presence of polyphosphoric acid . This method ensures the formation of the imidazo[4,5-b]pyridine scaffold with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine N-oxides, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, preventing the binding of angiotensin II and thereby inhibiting its physiological effects . This interaction can lead to a decrease in blood pressure and other cardiovascular benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an angiotensin II receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for pharmaceutical development.

Properties

CAS No.

156154-35-7

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-ethyl-3,5,7-trimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C11H15N3/c1-5-9-13-10-7(2)6-8(3)12-11(10)14(9)4/h6H,5H2,1-4H3

InChI Key

SMCOIHUQXWNOIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1C)N=C(C=C2C)C

Origin of Product

United States

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